molecular formula C17H17Cl3N2 B3442258 1-(4-chlorophenyl)-4-(2,4-dichlorobenzyl)piperazine

1-(4-chlorophenyl)-4-(2,4-dichlorobenzyl)piperazine

Cat. No.: B3442258
M. Wt: 355.7 g/mol
InChI Key: PWYQTQMHADKPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-(2,4-dichlorobenzyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the phenylpiperazine class of compounds. It was first synthesized in the 1970s and has since been used in scientific research to study the effects of serotonin on the brain.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(2,4-dichlorobenzyl)piperazine is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. This means that it activates serotonin receptors in the brain, leading to increased levels of serotonin. Serotonin is a neurotransmitter that is involved in a wide range of physiological and psychological processes, including mood regulation, appetite, and sleep.
Biochemical and Physiological Effects
MCPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to changes in mood, appetite, and sleep. It has also been shown to affect other neurotransmitters such as dopamine and norepinephrine, which can have additional effects on mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenyl)-4-(2,4-dichlorobenzyl)piperazine in lab experiments is that it is a well-studied compound that has been used in many previous studies. This means that there is a large body of literature available on its effects, which can help researchers design experiments and interpret results. However, one limitation of using this compound is that it is a psychoactive drug that can have significant effects on behavior and mood. This can make it difficult to isolate the specific effects of the drug from other factors that may be influencing behavior.

Future Directions

There are many potential future directions for 1-(4-chlorophenyl)-4-(2,4-dichlorobenzyl)piperazine research. One area of interest is the role of serotonin in various psychological disorders such as depression and anxiety. MCPP could be used to study the effects of serotonin on these disorders and to develop new treatments. Another area of interest is the role of serotonin in social behavior. MCPP could be used to study the effects of serotonin on social behavior and to develop new treatments for social disorders such as autism. Finally, this compound could be used to study the effects of serotonin on various physiological processes such as appetite and sleep, which could lead to the development of new treatments for these conditions.

Scientific Research Applications

MCPP has been widely used in scientific research to study the effects of serotonin on the brain. It is often used as a serotonin receptor agonist, meaning that it activates serotonin receptors in the brain. This allows researchers to study the role of serotonin in various physiological and psychological processes.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[(2,4-dichlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2/c18-14-3-5-16(6-4-14)22-9-7-21(8-10-22)12-13-1-2-15(19)11-17(13)20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYQTQMHADKPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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